

An In-depth Technical Guide to the Physicochemical Properties of Dihexadecylamine

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Compound of Interest

Compound Name: *Dihexadecylamine*

Cat. No.: *B091279*

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Introduction

Dihexadecylamine (also known as N-hexadecyl-1-hexadecanamine or dicetylamine) is a symmetrical secondary fatty amine characterized by two C16 alkyl chains attached to a nitrogen atom. Its long, saturated hydrocarbon chains render it highly hydrophobic, while the secondary amine group provides a site for polar interactions and protonation. This amphiphilic nature, though heavily dominated by its lipophilic character, makes it a compound of interest in various industrial and research applications. It is utilized as a surfactant, emulsifier, lubricant, and defoamer.^{[1][2][3][4]} In research, particularly in drug delivery and material science, its properties are leveraged for the formation of liposomes, nanoparticles, and other supramolecular assemblies. Understanding its core physicochemical properties is paramount for its effective application and for predicting its behavior in both formulation and biological systems.

This guide provides a detailed overview of the key physicochemical properties of **Dihexadecylamine**, outlines standard experimental protocols for their determination, and presents a logical workflow for assessing its lipophilicity.

Core Physicochemical Properties

The fundamental physicochemical data for **Dihexadecylamine** are summarized in the table below. These values, compiled from various chemical databases and literature, provide a quantitative foundation for understanding the compound's behavior.

| Property | Value | Source(s) |
|--|---|--------------------|
| IUPAC Name | N-hexadecylhexadecan-1-amine | [5] |
| Synonyms | Dicetylamine, Armeen 2-16 | [2][5][6] |
| CAS Registry Number | 16724-63-3 | [5][6][7] |
| Molecular Formula | C ₃₂ H ₆₇ N | [2][3][5][6][7][8] |
| Molecular Weight | 465.88 g/mol | [5][6][7] |
| Physical Form | White to off-white solid | [1][2][3] |
| Melting Point | 67.03 °C to 80 °C | [1][6] |
| Boiling Point | 220 °C (at unspecified pressure) | [6] |
| 488.93 °C (estimated) | [1] | |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether, chloroform). | [2][9] |
| pKa (Predicted) | 10.84 ± 0.19 | [1][3] |
| LogP (Octanol/Water Partition Coefficient) | 15.3 (XLogP3); 14.922 (Estimated) | [1][5] |
| Density (Estimated) | 0.9018 g/cm ³ | [1] |

Experimental Protocols

The accurate determination of physicochemical properties is crucial for quality control and research applications. Given the waxy, solid nature and high lipophilicity of **Dihexadecylamine**,

specific considerations must be taken. The following sections detail generalized but relevant experimental methodologies.

Determination of Melting Point (Cooling Curve Method for Waxy Solids)

This method is suitable for waxy solids like **Dihexadecylamine**, which may melt over a range rather than at a sharp point.^[7]^[10]

Principle: The melting point is determined by heating the substance well above its melting temperature and then allowing it to cool while recording the temperature at regular intervals. A plateau in the cooling curve indicates the freezing point, which is equivalent to the melting point for a pure substance.

Apparatus:

- Boiling test tube
- Beaker (for water bath)
- Calibrated thermometer or thermocouple (e.g., resistance thermometer)
- Heat source (e.g., Bunsen burner or hot plate)
- Stirring device
- Timer

Procedure:

- Place a sufficient quantity of **Dihexadecylamine** (e.g., 5-10 g) into a large boiling test tube.
- Position the test tube in a beaker of water (water bath).
- Heat the water bath to melt the **Dihexadecylamine**. Continue heating until the sample temperature is approximately 10-15 °C above its expected melting point.^[7]
- Remove the heat source and the test tube from the water bath.

- Insert a calibrated thermometer into the center of the molten sample.
- Begin recording the temperature at regular intervals (e.g., every 30 seconds) as the sample cools, stirring gently and continuously.
- Continue recording until the temperature has dropped well below the point of solidification.
- Plot a graph of temperature (Y-axis) versus time (X-axis). The horizontal plateau in the curve represents the freezing point (melting point) of the substance.[1]

Determination of Solubility (Qualitative & Semi-Quantitative)

This protocol determines the solubility of a lipophilic compound in various solvents based on the "like dissolves like" principle.[5][11]

Principle: A specified amount of the solute (**Dihexadecylamine**) is added to a fixed volume of a solvent. Through vigorous mixing and observation, the mixture is classified as soluble, partially soluble, or insoluble.

Apparatus:

- Small test tubes or vials with caps
- Vortex mixer
- Graduated pipettes or analytical balance
- Constant temperature bath

Procedure:

- Solvent Selection: Prepare a panel of solvents with varying polarities (e.g., water, phosphate-buffered saline pH 7.4, ethanol, methanol, chloroform, n-octanol, hexane).
- Sample Preparation: Bring all solvents and the **Dihexadecylamine** sample to a constant temperature (e.g., 25 °C) using a water bath.

- Qualitative Test:
 - Add approximately 25 mg of **Dihexadecylamine** to a test tube.
 - Add 0.75 mL of the selected solvent in portions (e.g., 3 x 0.25 mL).^[5]
 - After each addition, cap the test tube and vortex vigorously for 1-2 minutes.
 - Visually inspect the mixture. A clear, single homogeneous phase indicates solubility. The presence of undissolved solid, turbidity, or distinct layers indicates partial solubility or insolubility.
- Classification:
 - Soluble in Water/Buffers: If soluble, the compound is polar. (Expected outcome for **Dihexadecylamine**: Insoluble).
 - Insoluble in Water, Soluble in 5% HCl: If the compound dissolves in aqueous acid, it is a base (Class B).^[5] **Dihexadecylamine** is expected to fall into this category due to the protonation of the amine group.
 - Insoluble in Water, Soluble in Organic Solvents: Confirms lipophilic nature.

Determination of pKa (Potentiometric Titration)

This method is widely used to determine the acid dissociation constant (pKa) of ionizable compounds.^{[9][12][13]} For a base like **Dihexadecylamine**, the pKa of its conjugate acid ($R_2NH_2^+$) is determined.

Principle: The compound is dissolved in a suitable solvent system and titrated with a standard acid. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is the pH at which the amine is 50% protonated.

Apparatus:

- Calibrated pH meter with a combination pH electrode
- Burette

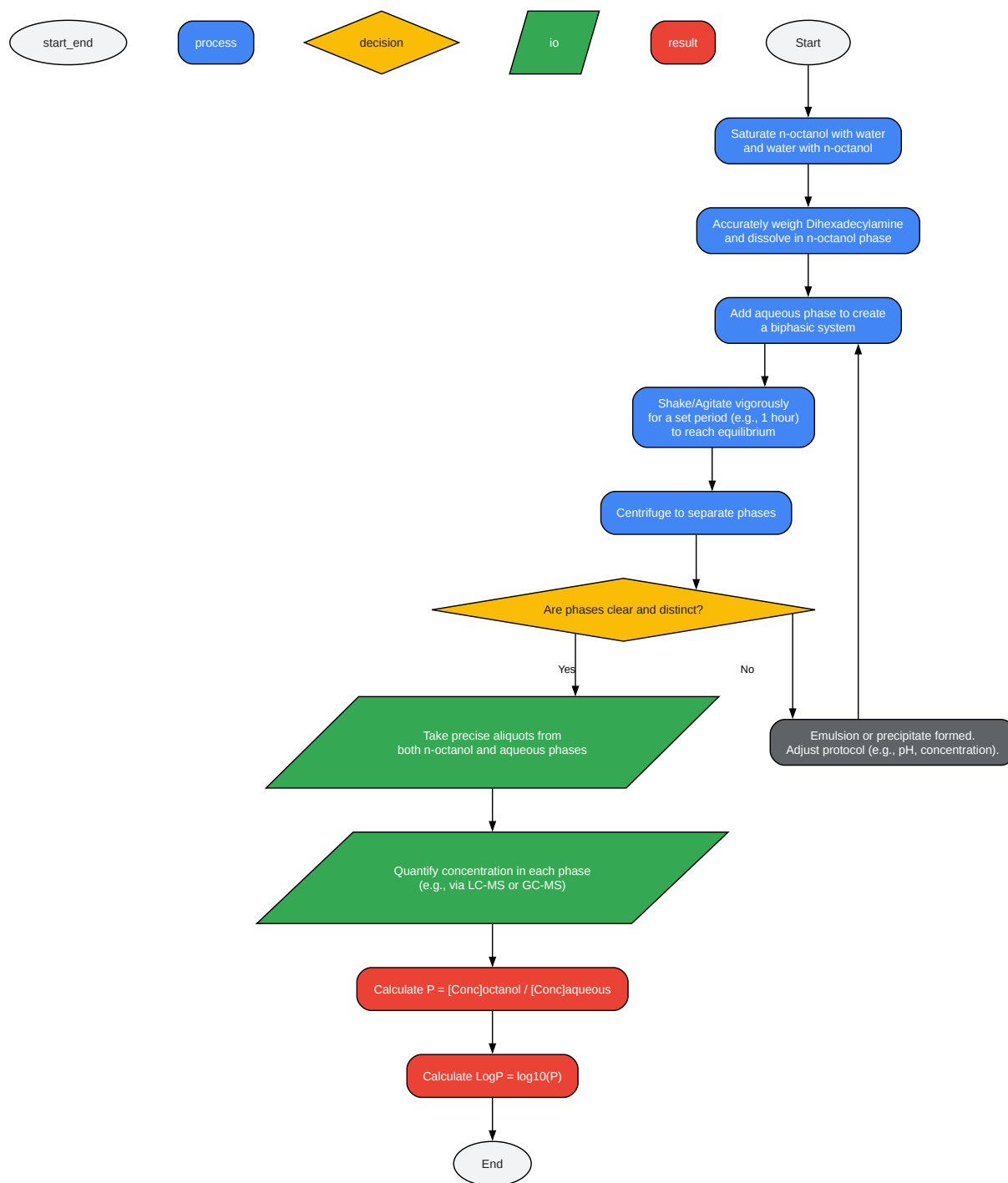
- Beaker and magnetic stirrer
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Co-solvent (e.g., methanol or ethanol, due to the low aqueous solubility of **Dihexadecylamine**)

Procedure:

- Accurately weigh a sample of **Dihexadecylamine** and dissolve it in a binary solvent mixture (e.g., methanol/water, 9:1 v/v) to ensure complete dissolution.^[9]
- Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.
- Allow the pH reading to stabilize and record the initial value.
- Begin the titration by adding small, precise increments of the standardized HCl solution from the burette.
- After each addition, allow the solution to equilibrate and record the pH and the total volume of titrant added.
- Continue the titration well past the equivalence point (the point of fastest pH change).
- Plot the measured pH (Y-axis) against the volume of HCl added (X-axis) to generate a titration curve.
- The pKa can be determined from the graph as the pH value at the half-equivalence point (i.e., at the volume of titrant that is half of the volume required to reach the equivalence point).

Visualization of Experimental Workflow

The octanol-water partition coefficient (LogP) is a critical parameter for predicting the behavior of drug candidates and other bioactive molecules. The "shake-flask" method is the gold standard for its experimental determination.^{[6][14][15]} The logical workflow for this procedure is diagrammed below.



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Workflow for LogP determination via the shake-flask method.

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